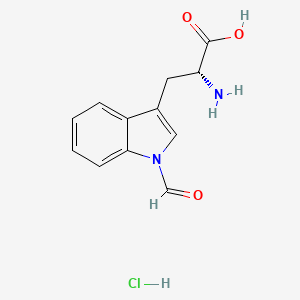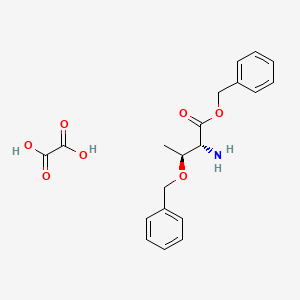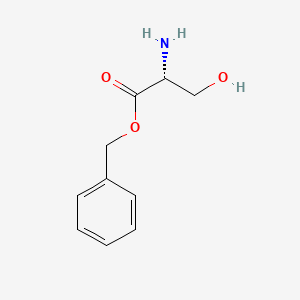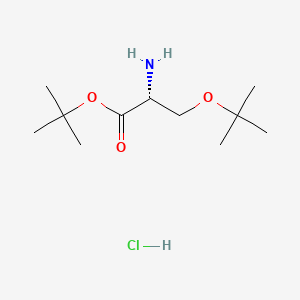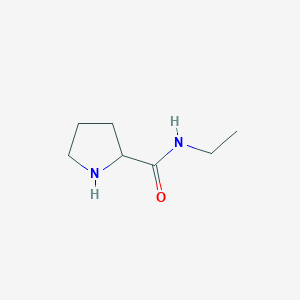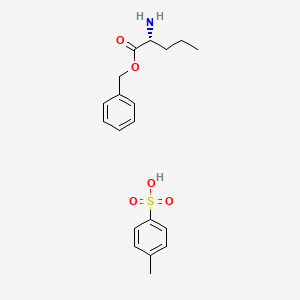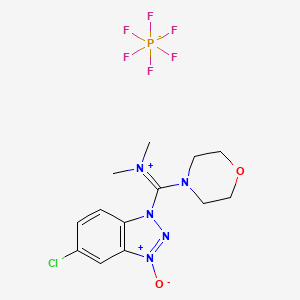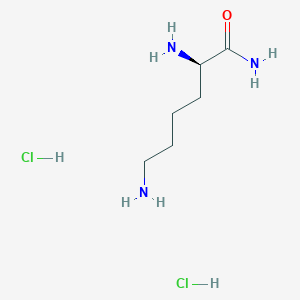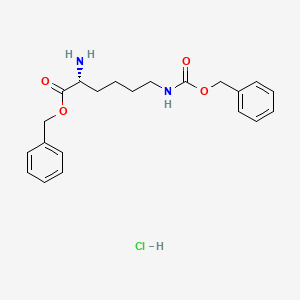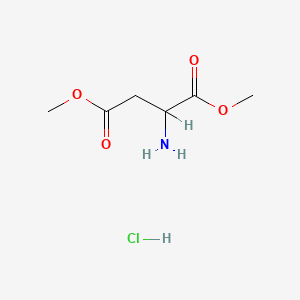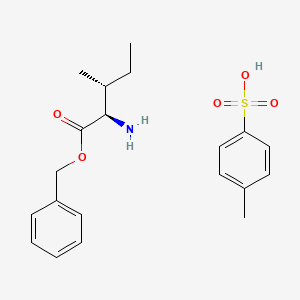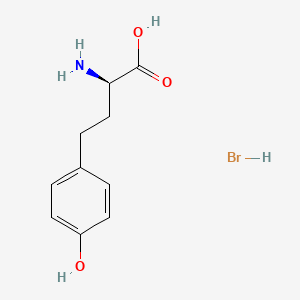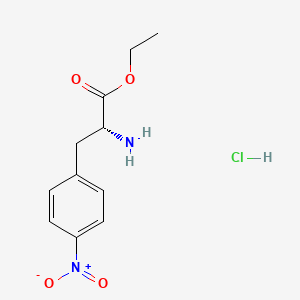
H-4-Nitro-D-phe-oet hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₄ and a molecular weight of 274.7 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-nitro-D-phenylalanine with ethanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet research-grade standards .
Analyse Des Réactions Chimiques
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming .
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: It serves as a specialty reagent for studying protein structures and functions.
Biochemistry: Used in enzyme assays and other biochemical experiments to understand enzyme-substrate interactions.
Medicinal Chemistry: Investigated for potential therapeutic applications, including drug development.
Industrial Research: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include enzyme inhibition or activation , depending on the context of the research .
Comparaison Avec Des Composés Similaires
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:
4-Nitro-L-phenylalanine ethyl ester hydrochloride: The L-isomer of the compound, which may exhibit different biological activities due to stereochemistry.
4-Amino-D-phenylalanine ethyl ester hydrochloride: A reduced form with an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUMTWHYNIFOC-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
